molecular formula C15H12ClF3N4 B3036314 2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile CAS No. 339102-73-7

2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile

Cat. No. B3036314
CAS RN: 339102-73-7
M. Wt: 340.73 g/mol
InChI Key: GCTOQRWYWXNMBK-AATRIKPKSA-N
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Description

2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile is a useful research compound. Its molecular formula is C15H12ClF3N4 and its molecular weight is 340.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational and NMR Spectra Analysis

The compound's vibrational and NMR spectra were extensively studied, contributing to understanding the conformations and molecular structures of similar compounds. Such analysis aids in the characterization of chemical compounds in various fields including materials science and pharmaceutical research (Gatial et al., 1999).

Structural Properties Studies

Investigations into the structural properties of the compound and its derivatives have been conducted. These studies, utilizing techniques like X-ray crystallography and quantum chemical calculations, provide insights into the molecular geometry and electronic structure, which are crucial for designing new materials and drugs (Karlsen et al., 2002).

Luminescent Properties

The compound's derivatives have been used to study luminescent properties. Such research contributes to the development of new materials for optoelectronics, including sensors and light-emitting devices (Jin et al., 2013).

Synthesis and Reactivity Studies

Research has been conducted on the synthesis and reactivity of the compound and its analogs. These studies are vital for developing new synthetic routes and understanding reaction mechanisms in organic chemistry, which can be applied in drug development and material science (Tripathi et al., 2017).

Photoinduced Intramolecular Charge Transfer

Studies on the photoinduced intramolecular charge transfer in derivatives of this compound contribute to the understanding of photochemical behaviors, which is important in developing new photovoltaic materials and photochemical sensors (Yang et al., 2004).

properties

IUPAC Name

2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4/c1-23(2)14(10(8-20)9-21)5-6-22-13-7-11(15(17,18)19)3-4-12(13)16/h3-7,22H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTOQRWYWXNMBK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile
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2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-1-(dimethylamino)prop-2-enylidene]propanedinitrile

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